2-Ethylpyridin-3-amine

Overview

Description

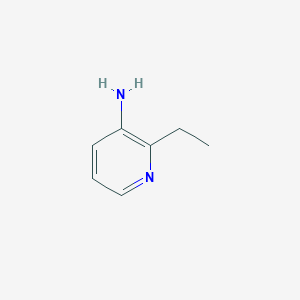

2-Ethylpyridin-3-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, characterized by an ethyl group attached to the second carbon and an amino group attached to the third carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyridin-3-amine typically involves the reaction of 2-ethylpyridine with ammonia or an amine source under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, which provide good yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high purity and yield. The exact methods can vary, but they often include steps to purify the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form dihydropyridine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

2-Ethylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ethyl group may enhance the compound’s lipophilicity, aiding in its interaction with lipid membranes and potentially affecting cellular pathways .

Comparison with Similar Compounds

2-Methylpyridin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

2-Propylpyridin-3-amine: Contains a propyl group instead of an ethyl group.

3-Aminopyridine: Lacks the ethyl group, having only the amino group attached to the pyridine ring.

Uniqueness: 2-Ethylpyridin-3-amine is unique due to the presence of both an ethyl and an amino group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

2-Ethylpyridin-3-amine (2-EP) is a pyridine derivative that has garnered attention for its biological activity, particularly in the context of its effects on cellular mechanisms and potential therapeutic applications. This article synthesizes current research findings, case studies, and data on the biological activity of 2-EP, highlighting its mechanisms of action, effects on various biological systems, and potential implications in medicine.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group at the 2-position and an amine group at the 3-position of the pyridine ring. This structural arrangement contributes to its chemical reactivity and biological interactions. The molecular formula is .

Research indicates that 2-EP exhibits several mechanisms of action through which it influences biological systems:

- Oxidative Stress Induction : Studies have shown that exposure to 2-EP can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress within cells. This mechanism is particularly relevant in the context of retinal cell damage, where 2-EP has been implicated in mitochondrial dysfunction .

- Caspase Activation : In human retinal pigment epithelial cells (ARPE-19), treatment with 2-EP resulted in significant activation of caspases, leading to apoptotic cell death. The study demonstrated that higher concentrations of 2-EP correlated with increased caspase-3/7 and caspase-9 activities, indicating a clear pathway through which 2-EP induces apoptosis .

- Mitochondrial Dysfunction : The compound has been shown to disrupt mitochondrial membrane potential, further contributing to cell death through apoptosis. Measurements indicated a significant decrease in mitochondrial membrane potential (ΔΨm) following exposure to 2-EP .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

-

Retinal Cell Studies : A pivotal study demonstrated that exposure to varying concentrations of 2-EP led to decreased cell viability in ARPE-19 cells. At concentrations of 20 μM, 30 μM, and 40 μM, cell viability dropped significantly compared to untreated controls, highlighting the compound's cytotoxic effects .

- Data Summary :

- At 20 μM: Viability = 67.5%

- At 30 μM: Viability = 56%

- At 40 μM: Viability = 39.3%

- Data Summary :

- Therapeutic Investigations : Research into the therapeutic potential of pyridine derivatives, including 2-EP, suggests possible applications in pharmacology due to their ability to modulate enzyme activity and receptor interactions . These properties make them candidates for further exploration in drug development.

Properties

IUPAC Name |

2-ethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIZYKRCAPLHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.